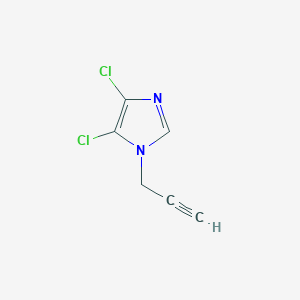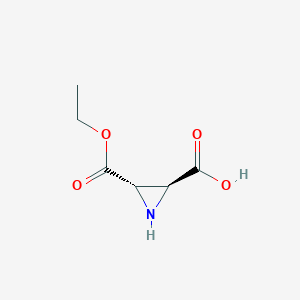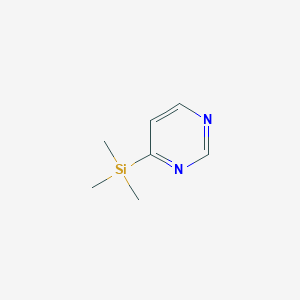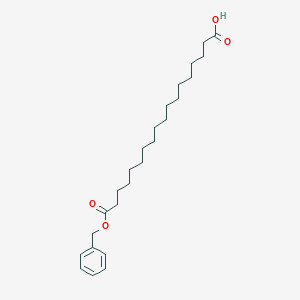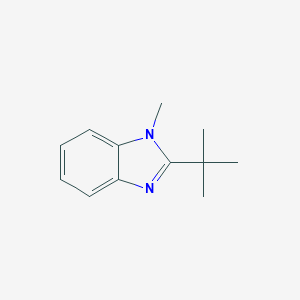
2-Tert-butyl-1-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-1-methylbenzimidazole is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. This compound is also known as BMT-1 and has been investigated for its potential applications in various fields of science.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-1-methylbenzimidazole is not fully understood. However, it has been suggested that this compound may act as a chelating agent, binding to metal ions and forming stable complexes. This property has been exploited in the synthesis of metal complexes for various applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Tert-butyl-1-methylbenzimidazole have not been extensively studied. However, studies have shown that this compound has low toxicity and does not cause significant adverse effects in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Tert-butyl-1-methylbenzimidazole in laboratory experiments is its stability and low toxicity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in aqueous systems.
Orientations Futures
There are several future directions for research involving 2-Tert-butyl-1-methylbenzimidazole. One potential area of investigation is the development of new metal complexes using this compound as a ligand. These complexes could be studied for their potential applications in catalysis, sensing, and biomedical imaging. Another area of research could involve the use of 2-Tert-butyl-1-methylbenzimidazole as a fluorescent probe for the detection of metal ions in biological systems. This could have important implications for the diagnosis and treatment of metal-related diseases. Overall, the potential applications of 2-Tert-butyl-1-methylbenzimidazole in various fields of science make it an intriguing compound for future research.
Méthodes De Synthèse
The synthesis of 2-Tert-butyl-1-methylbenzimidazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-nitrotoluene with tert-butylamine in the presence of a catalyst. This reaction leads to the formation of the intermediate compound, which is then reduced to 2-Tert-butyl-1-methylbenzimidazole.
Applications De Recherche Scientifique
2-Tert-butyl-1-methylbenzimidazole has been investigated for its potential applications in various fields of science. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their biological and catalytic properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
178394-77-9 |
|---|---|
Nom du produit |
2-Tert-butyl-1-methylbenzimidazole |
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
2-tert-butyl-1-methylbenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)11-13-9-7-5-6-8-10(9)14(11)4/h5-8H,1-4H3 |
Clé InChI |
HFHHJBNFOGRDMA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C |
SMILES canonique |
CC(C)(C)C1=NC2=CC=CC=C2N1C |
Synonymes |
1H-Benzimidazole,2-(1,1-dimethylethyl)-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



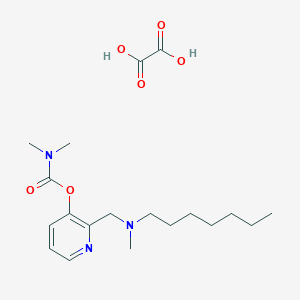
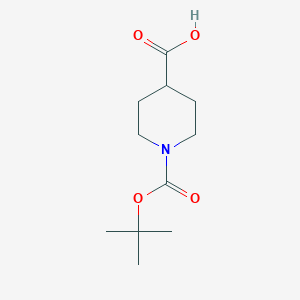
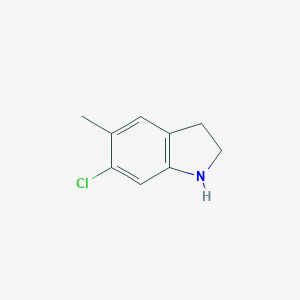
![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)

